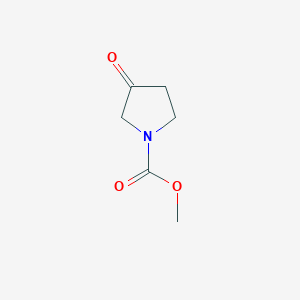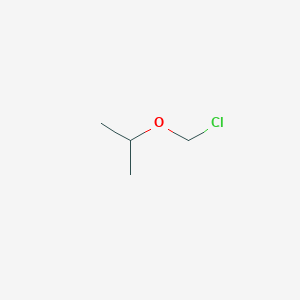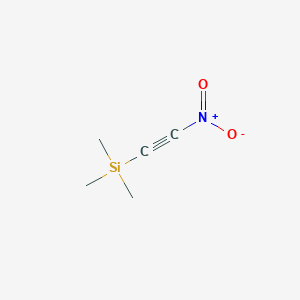
2,2'-(Cyclopropane-1,1-diyl)diacetonitrile
Übersicht
Beschreibung
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is a chemical compound with the molecular formula C7H8N2 . It has a molecular weight of 120.15 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile is 1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 . The canonical SMILES representation is C1CC1(CC#N)CC#N .Physical And Chemical Properties Analysis
2,2’-(Cyclopropane-1,1-diyl)diacetonitrile has a molecular weight of 120.15 g/mol . It has a topological polar surface area of 47.6 Ų and a complexity of 175 . It has no hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“1,1-Cyclopropanediacetonitrile” is a compound that likely finds its application as a versatile building block in organic synthesis. The presence of both a cyclopropane ring and nitrile groups within its structure suggests that it could be used to introduce strain and reactivity into synthesized molecules. Cyclopropane rings are known for their high strain and unique reactivity, which makes them valuable intermediates for constructing highly functionalized molecules . These properties could be leveraged in the synthesis of complex natural products and pharmaceuticals, where precise control over molecular architecture is crucial.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound, also known as 2-[1-(cyanomethyl)cyclopropyl]acetonitrile or 2,2’-(Cyclopropane-1,1-diyl)diacetonitrile, is primarily used for research and development purposes .
Mode of Action
It is known that cyclopropane derivatives can interact with alkenes to form cyclopropane structures . This reaction is facilitated by carbenes or carbenoids . The exact interaction of 1,1-Cyclopropanediacetonitrile with its targets, and the resulting changes, require further investigation.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical reactions, particularly in the formation of cyclopropane structures . The downstream effects of these reactions are diverse and depend on the specific context and environment.
Pharmacokinetics
The safety data sheet indicates that precautions should be taken to avoid inhalation, skin contact, and ingestion . The impact of these properties on the bioavailability of 1,1-Cyclopropanediacetonitrile is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Cyclopropanediacetonitrile. For instance, the safety data sheet advises against discharging the compound into the environment due to potential harmful effects . .
Eigenschaften
IUPAC Name |
2-[1-(cyanomethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-3-7(1-2-7)4-6-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFTUDTQFIMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501522 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
CAS RN |
20778-47-6 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Cyanomethyl-cyclopropyl)-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)







